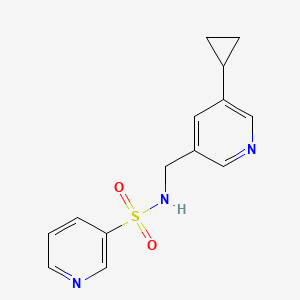
N-((5-cyclopropylpyridin-3-yl)methyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonamides are a group of synthetic antimicrobial drugs that contain the sulfonamide functional group. They are known for their broad-spectrum antimicrobial activity and are used in the treatment of a variety of bacterial infections .
Molecular Structure Analysis
The molecular structure of sulfonamides consists of a sulfonyl group (SO2) attached to a nitrogen atom, which is then attached to a benzene ring or other aromatic compound .
Chemical Reactions Analysis
Sulfonamides can undergo a variety of chemical reactions, including hydrolysis, oxidation, and reduction. They can also participate in reactions with other functional groups present in the molecule .
Applications De Recherche Scientifique
Environmental Science and Human Exposure
- Perfluorinated Sulfonamides in Indoor and Outdoor Environments: A study revealed the occurrence and source strength of several perfluorinated alkyl sulfonamides (PFASs) in indoor air, house dust, and outdoor air in Ottawa, Canada. It highlighted the significant indoor concentrations of PFASs like N-methylperfluorooctane sulfonamidoethanol (MeFOSE) and N-ethylperfluorooctane sulfonamidoethanol (EtFOSE), establishing indoor air as a crucial source of environmental exposure. This research contributes to understanding the environmental presence and human exposure risk of sulfonamide compounds (Shoeib et al., 2005).
Pharmacokinetics and Human Health
- Polyfluoroalkyl Chemicals and Health Outcomes: Research into polyfluoroalkyl substances (PFCs), which include sulfonamide groups, has investigated their presence in the U.S. population and potential health implications. A study analyzed serum samples for concentrations of PFCs, finding widespread exposure among participants. This kind of research underscores the importance of monitoring exposure to sulfonamide-related compounds and assessing their potential health risks (Calafat et al., 2007).
Toxicology and Risk Assessment
- Exposure to Organophosphorus and Pyrethroid Pesticides: A cross-sectional study in South Australia assessed the environmental exposure of preschool children to neurotoxic insecticides, including organophosphorus (OP) and pyrethroid (PYR) compounds. This research reflects the broader scope of evaluating human exposure to various chemicals, including sulfonamides, and their potential health impacts (Babina et al., 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-20(19,14-2-1-5-15-10-14)17-8-11-6-13(9-16-7-11)12-3-4-12/h1-2,5-7,9-10,12,17H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKQHDMUHHCRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Butyl-8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2675080.png)
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B2675081.png)
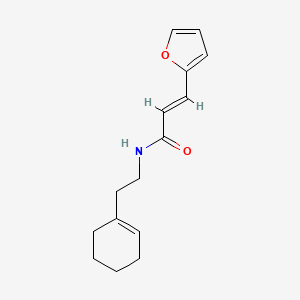
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2675083.png)
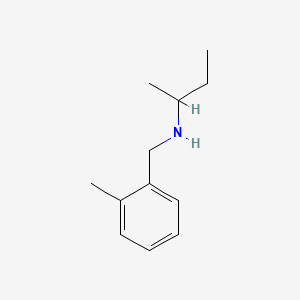

![2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2675088.png)
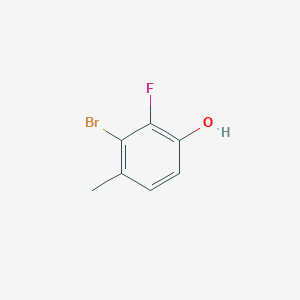
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2675092.png)
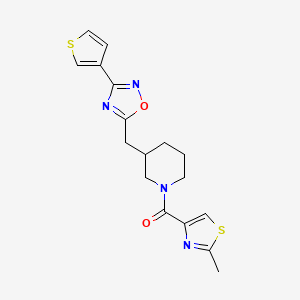
![N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2675095.png)
